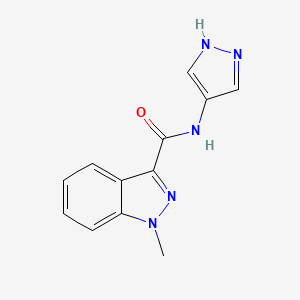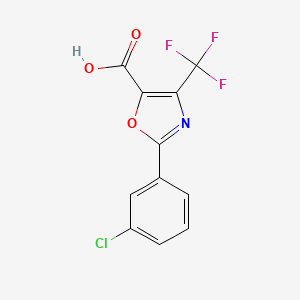![molecular formula C10H7BrF3NO2 B6628365 N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)
N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide, commonly known as BTM-182, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It belongs to the class of enamide derivatives and has been found to possess potent anti-inflammatory and analgesic properties.
作用機序
BTM-182 exerts its anti-inflammatory and analgesic effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. BTM-182 inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that inhibits the translocation of NF-κB to the nucleus. This results in the downregulation of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain.
Biochemical and physiological effects:
BTM-182 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to various tissues, including the brain, where it may exert its analgesic effects. BTM-182 has also been found to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
One of the main advantages of BTM-182 is its simplicity of synthesis and favorable pharmacokinetic profile. This makes it an attractive compound for further research in the field of anti-inflammatory and analgesic drug development. However, one limitation of BTM-182 is its lack of selectivity for the NF-κB signaling pathway. It has been found to inhibit other pathways as well, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on BTM-182. One area of interest is the development of more selective compounds that target the NF-κB pathway specifically. Additionally, further studies are needed to investigate the potential therapeutic applications of BTM-182 in various inflammatory and painful conditions. Finally, the development of more efficient and cost-effective synthesis methods for BTM-182 may facilitate its translation into clinical use.
Conclusion:
In conclusion, BTM-182 is a synthetic compound that has shown promising anti-inflammatory and analgesic properties. Its simplicity of synthesis and favorable pharmacokinetic profile make it an attractive compound for further research in the field of drug development. However, further studies are needed to investigate its potential therapeutic applications and to address its limitations.
合成法
The synthesis of BTM-182 involves the reaction of 4-bromo-2-(trifluoromethoxy)aniline with prop-2-enoic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of BTM-182 is a relatively simple and straightforward process, making it an attractive compound for further research.
科学的研究の応用
BTM-182 has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and propagation of inflammation. Additionally, BTM-182 has been shown to reduce pain sensitivity in animal models of acute and chronic pain. These findings suggest that BTM-182 may have potential therapeutic applications in the treatment of various inflammatory and painful conditions.
特性
IUPAC Name |
N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO2/c1-2-9(16)15-7-4-3-6(11)5-8(7)17-10(12,13)14/h2-5H,1H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWGABZAPVKPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(5-Chloro-4-methylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6628283.png)
![5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6628304.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B6628309.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6628327.png)


![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)

![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)
